molecular formula C17H15ClN4O4S B468499 4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide CAS No. 791791-44-1

4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide

Cat. No. B468499
CAS RN: 791791-44-1
M. Wt: 406.8g/mol
InChI Key: ZPVSVUQDRSPSFO-UHFFFAOYSA-N
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Description

This compound is a derivative of isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It has been synthesized and evaluated for its potential as a human carbonic anhydrase inhibitor .


Synthesis Analysis

The synthesis of this compound involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine . The compound was found to be a white solid with a yield of 2.35g .


Molecular Structure Analysis

The molecular structure of this compound includes a 5-methyl-isoxazol-3-yl group and a 3-chloro-phenyl-ureido group attached to a benzenesulfonamide core .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. The reaction of terminal alkynes with n-BuLi and then aldehydes, followed by the treatment with molecular iodine and subsequently with hydroxylamine, is a key step in the synthesis .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 238-240°C .

Future Directions

The compound has shown potential as a human carbonic anhydrase inhibitor, but its inhibitory potential towards all investigated isoforms was found to be quite weak . Therefore, future research could focus on improving the inhibitory potential of this compound or developing selective inhibitors incorporating secondary sulfonamide functionalities .

properties

IUPAC Name

1-(3-chlorophenyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN4O4S/c1-11-9-16(21-26-11)22-27(24,25)15-7-5-13(6-8-15)19-17(23)20-14-4-2-3-12(18)10-14/h2-10H,1H3,(H,21,22)(H2,19,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVSVUQDRSPSFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(3-Chloro-phenyl)-ureido]-N-(5-methyl-isoxazol-3-yl)-benzenesulfonamide

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